molecular formula C13H11N3 B3360400 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 88875-32-5

4-Methyl-6-phenylimidazo[1,5-a]pyrimidine

Cat. No.: B3360400
CAS No.: 88875-32-5
M. Wt: 209.25 g/mol
InChI Key: NJWSWHFVDSWDJI-UHFFFAOYSA-N
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Description

4-Methyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic aromatic compound characterized by its unique structure, which includes a pyrimidine ring fused with an imidazo ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 4-methylpyrimidin-2-amine with phenylacetic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions on the ring can yield a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as a lead in developing therapeutic agents. Its structural similarity to known pharmacophores makes it a candidate for drug discovery, particularly in the realms of anticancer and antimicrobial therapies. Research indicates that modifications to the imidazo[1,5-a]pyrimidine core can enhance biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of imidazo[1,5-a]pyrimidine exhibit significant antitumor properties, making them candidates for cancer treatment.
  • Antimicrobial Properties : The compound has been explored for its ability to combat various microbial infections, highlighting its potential in pharmaceutical development .

Case Study Example :
A recent study synthesized several derivatives of 4-methyl-6-phenylimidazo[1,5-a]pyrimidine and evaluated their cytotoxicity against cancer cell lines. The results indicated that specific modifications led to enhanced potency compared to the parent compound .

Biochemical Research

Biological Activities
The compound's biological activities are under investigation for various applications:

  • Antiviral Properties : Research has suggested that imidazo[1,5-a]pyrimidine derivatives may inhibit viral replication, presenting opportunities for antiviral drug development.
  • Anti-inflammatory Effects : Some studies have indicated that these compounds can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Mechanism of Action
The mechanism through which this compound exerts its effects is thought to involve interactions with specific molecular targets such as enzymes or receptors involved in disease processes. This interaction may inhibit or modulate key proteins, leading to therapeutic benefits .

Industrial Applications

Chemical Synthesis and Material Science
In addition to medicinal applications, this compound serves as a building block for synthesizing novel heterocyclic compounds. Its versatility allows it to be used in material science for developing chemosensors and other functional materials.

Application AreaDescriptionExamples
Medicinal ChemistryDevelopment of therapeutic agentsAnticancer drugs
Biochemical ResearchStudies on biological activityAntiviral compounds
Industrial UsesSynthesis of new materialsChemosensors

Mechanism of Action

The mechanism by which 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A structurally related compound with known carcinogenic properties.

  • 4-Phenylimidazo[1,5-a]pyrimidine: A simpler analog without the methyl group at the 4-position.

Uniqueness: 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine stands out due to its specific structural features, which can influence its reactivity and biological activity. Its methyl group at the 4-position may confer unique properties compared to its analogs.

Biological Activity

4-Methyl-6-phenylimidazo[1,5-a]pyrimidine (abbreviated as 4M6P) is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and significant research findings.

Chemical Structure and Properties

4M6P has a unique structure characterized by the presence of both imidazole and pyrimidine rings, which contribute to its biological properties. The molecular formula is C12H10N4C_{12}H_{10}N_4, with a molecular weight of approximately 210.23 g/mol. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

Property Details
Molecular Formula C12H10N4C_{12}H_{10}N_4
Molecular Weight 210.23 g/mol
Structural Features Imidazole and pyrimidine rings

The biological activity of 4M6P primarily involves its interaction with specific molecular targets such as protein kinases. It acts as an enzyme inhibitor, modulating various signaling pathways that are crucial for cellular processes. Studies have shown that 4M6P can inhibit the activity of certain kinases involved in cancer progression, suggesting potential applications in cancer therapy .

Biological Activity

Research indicates that 4M6P exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines by targeting specific kinases involved in cell proliferation .
  • Antiviral Properties : Preliminary studies suggest that 4M6P may have antiviral effects, although further research is needed to substantiate these claims.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

  • Inhibition of Kinase Activity : A study demonstrated that 4M6P effectively inhibited Pim-1 kinase activity in several cancer cell lines, leading to reduced cell viability and proliferation .
  • Cytotoxicity Assessment : In vitro assays revealed that 4M6P exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .
  • Mechanistic Insights : Molecular modeling studies have elucidated the binding interactions between 4M6P and its target kinases, providing insights into its mechanism of action .

Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInhibition of tumor growth
AntiviralPotential antiviral effects
Anti-inflammatoryModulation of inflammatory responses

Properties

IUPAC Name

4-methyl-6-phenylimidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-7-8-14-12-9-15-13(16(10)12)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWSWHFVDSWDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=CN=C(N12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518979
Record name 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88875-32-5
Record name 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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